1,3-Linolein-2-olein

Description

1,3-Linolein-2-olein is a natural product found in Dirca palustris and Grifola frondosa with data available.

Properties

IUPAC Name |

1,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propan-2-yl (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-30,54H,4-15,18,21-24,31-53H2,1-3H3/b19-16-,20-17-,28-25-,29-26-,30-27- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQCIYKUZOQISE-GGDOOUPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H100O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315773 | |

| Record name | Triglyceride LOL,sn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

881.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(18:2(9Z,12Z)/18:1(9Z)/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0052546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2190-22-9 | |

| Record name | Triglyceride LOL,sn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triglyceride LOL,sn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Linolein-2-olein: Structure, Properties, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the triacylglycerol 1,3-Linolein-2-olein, detailing its chemical structure, physical and chemical properties, and methodologies for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in lipid research, drug development, and related scientific fields.

Chemical Structure and Identification

This compound is a structured triacylglycerol (TAG) where the glycerol backbone is esterified with two linoleic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position.

Chemical Identifiers:

-

Systematic Name: 1,3-Di(cis-9,cis-12-octadecadienoyl)-2-(cis-9-octadecenoyl)glycerol

-

Common Names: 1,3-Dilinoleoyl-2-oleoyl-rac-glycerol, Triglyceride LOL

-

CAS Number: 2190-22-9[1]

-

Molecular Formula: C₅₇H₁₀₀O₆

-

Molecular Weight: 881.40 g/mol

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted or derived from structurally similar compounds due to the limited availability of experimental data for this specific molecule.

| Property | Value | Source |

| Molecular Formula | C₅₇H₁₀₀O₆ | |

| Molecular Weight | 881.40 g/mol | |

| Physical State | Liquid (at room temperature) | |

| Melting Point | -14.5 to -13.2 °C (estimated for a similar TAG) | [2] |

| Boiling Point | 817.3 ± 65.0 °C (predicted) | [2] |

| Density | 0.9 ± 0.1 g/cm³ (predicted for a similar TAG) | [3] |

| Solubility | Soluble in hexane, methyl acetate, and DMF; slightly soluble in ethanol and chloroform. | [1][4] |

| Purity | Commercially available at >98% | [1] |

| Storage | Recommended storage at -20°C | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of structured triacylglycerols such as this compound can be achieved through enzymatic processes, which offer high specificity and milder reaction conditions compared to chemical synthesis. A general two-step enzymatic protocol is outlined below.

Step 1: Synthesis of sn-2-Oleoyl-glycerol

This step involves the alcoholysis of triolein to produce 2-monoolein.

-

Materials: Triolein, ethanol, immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM), organic solvent (e.g., hexane).

-

Procedure:

-

Dissolve triolein in hexane.

-

Add ethanol and the immobilized lipase to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 40-50°C) with constant agitation for a specified duration (e.g., 8-24 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the enzyme from the mixture.

-

Purify the resulting 2-monoolein from the reaction mixture using column chromatography.

-

Step 2: Esterification with Linoleic Acid

The purified sn-2-oleoyl-glycerol is then esterified with linoleic acid.

-

Materials: Purified sn-2-oleoyl-glycerol, linoleic acid, immobilized non-specific lipase (e.g., Novozym 435), organic solvent (e.g., hexane).

-

Procedure:

-

Dissolve the purified 2-monoolein and linoleic acid in hexane.

-

Add the immobilized lipase to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 50-60°C) with constant agitation.

-

Monitor the formation of this compound using HPLC or GC.

-

After the reaction reaches the desired conversion, filter out the enzyme.

-

Purify the final product, this compound, using column chromatography.

-

Analytical Methodologies

3.2.1. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the quantitative analysis of triacylglycerols.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Detector: ELSD with the nebulizer and evaporator temperatures set appropriately (e.g., 40°C and 60°C, respectively) and nitrogen as the nebulizing gas.

-

Sample Preparation: Dissolve the sample in hexane or another suitable organic solvent.

-

Quantification: Use an external standard curve of a known concentration of purified this compound.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the fatty acid profiling of this compound after transesterification.

-

Sample Preparation (Transesterification):

-

React a known amount of the sample with methanolic HCl or BF₃/methanol to convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs).

-

Extract the FAMEs with hexane.

-

Wash the hexane layer with water and dry over anhydrous sodium sulfate.

-

-

GC Column: A polar capillary column suitable for FAME analysis (e.g., DB-23 or equivalent).

-

Oven Temperature Program: A temperature gradient from a lower temperature (e.g., 100°C) to a higher temperature (e.g., 240°C) to separate the FAMEs.

-

Carrier Gas: Helium.

-

Injector and Detector Temperature: Typically 250°C and 280°C, respectively.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

-

Identification: Identify the FAMEs by comparing their retention times and mass spectra with those of known standards.

Biological Role and Metabolism

Triacylglycerols are the primary form of energy storage in eukaryotes. The specific biological roles and metabolic fate of this compound are not extensively studied, but it is expected to follow the general pathway of dietary triacylglycerol metabolism.

Upon ingestion, this compound is hydrolyzed in the small intestine by pancreatic lipase. This enzyme preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions, releasing free linoleic acid and 2-oleoyl-glycerol. These products are then absorbed by the enterocytes. Inside the enterocytes, they are re-esterified to form triacylglycerols, packaged into chylomicrons, and secreted into the lymphatic system, eventually entering the bloodstream.

In the circulation, lipoprotein lipase, located on the surface of endothelial cells, hydrolyzes the triacylglycerols in chylomicrons, releasing fatty acids and glycerol. The released linoleic and oleic acids can be taken up by peripheral tissues for energy production via β-oxidation or stored as triacylglycerols in adipose tissue.

The constituent fatty acids, linoleic acid (an omega-6 fatty acid) and oleic acid (an omega-9 fatty acid), are known to have various biological activities and can serve as precursors for the synthesis of signaling molecules. For instance, linoleic acid can be converted to arachidonic acid, a precursor for eicosanoids which are involved in inflammation and other physiological processes.

Visualizations

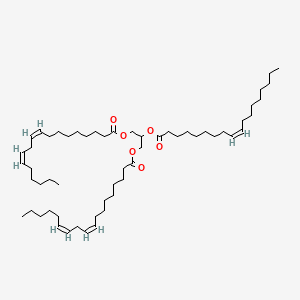

Chemical Structure of this compound

Caption: Molecular structure of this compound.

General Metabolic Pathway of this compound

Caption: Generalized metabolic pathway of this compound.

Experimental Workflow for Synthesis and Analysis

Caption: Workflow for the synthesis and analysis of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. What is Triacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. 1,3-Dilinoleoyl-2-Oleoyl-glycerol | CAS#:2190-22-9 | Chemsrc [chemsrc.com]

- 4. 1,3-Dioleoyl-2-Linoleoyl Glycerol | CAS 2190-19-4 | Cayman Chemical | Biomol.com [biomol.com]

Natural Sources of 1,3-Dilinoleoyl-2-Oleoyl-Glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of 1,3-dilinoleoyl-2-oleoyl-glycerol (DLOG), a specific triacylglycerol (TAG) of interest for various research and development applications. This document outlines the quantitative distribution of DLOG in several plant-based oils, details the experimental protocols for its extraction and analysis, and illustrates the key metabolic pathways associated with triacylglycerols.

Natural Occurrence and Quantitative Data

1,3-dilinoleoyl-2-oleoyl-glycerol is a triacylglycerol where the glycerol backbone is esterified with linoleic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position. It is found in a variety of plant-based oils. Notably, grape seed oil has been identified as having the highest concentration of this specific TAG isomer.[1] Other significant sources include pumpkin seed, soybean, sunflower, and wheat germ oils.[1]

The quantification of specific TAG isomers like DLOG is complex. The data presented in the literature often reports the relative percentage of DLOG among its positional isomers (where the fatty acids are arranged differently on the glycerol backbone) or as a percentage of the total triacylglycerols.

Table 1: Relative Content of 1,3-Dilinoleoyl-2-Oleoyl-Glycerol (DLOG) in Various Vegetable Oils

| Vegetable Oil | Relative DLOG Content (%)* |

| Grape Seed Oil | 44.2 ± 2.6 |

| Sunflower Oil | 26.8 ± 3.2 |

| Pumpkin Seed Oil | 16.7 ± 4.6 |

| Soybean Oil | 15.9 ± 2.9 |

| Wheat Germ Oil | 13.9 ± 4.3 |

*Relative DLOG content is expressed as the percentage of the sum of dilinoleoyl-oleoyl glycerol isomers.

Table 2: Total Dilinoleoyl-Oleoyl-Glycerol Content in Hybrid Grape Seed Oils

| Triacylglycerol | Relative Abundance (%) |

| Dilinoleoyl-oleoyl-glycerol (LLO/LOL isomers) | 23 |

Experimental Protocols

The extraction and quantification of 1,3-dilinoleoyl-2-oleoyl-glycerol from natural sources typically involve solvent extraction followed by chromatographic separation and mass spectrometric detection.

Extraction of Triacylglycerols from Plant Seeds

Objective: To extract the total lipid content, including triacylglycerols, from plant seed matrices.

Materials:

-

Plant seeds (e.g., grape, pumpkin, sunflower seeds)

-

Hexane

-

Soxhlet apparatus

-

Rotary evaporator

-

Grinder or mill

Protocol:

-

Sample Preparation: Dry the plant seeds to a constant weight to remove moisture. Grind the dried seeds into a fine powder to increase the surface area for extraction.

-

Soxhlet Extraction: Place the ground seed powder into a thimble and position it in the Soxhlet extractor.

-

Add hexane to the boiling flask of the Soxhlet apparatus.

-

Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the seed powder, extracting the lipids.

-

Continue the extraction process for a sufficient duration (typically several hours) to ensure complete extraction of the lipids.

-

Solvent Removal: After extraction, remove the hexane from the lipid extract using a rotary evaporator under reduced pressure to obtain the crude seed oil.

-

Store the extracted oil under an inert atmosphere (e.g., nitrogen) at a low temperature (-20°C) to prevent oxidation.

Quantification of 1,3-Dilinoleoyl-2-Oleoyl-Glycerol by HPLC-APCI-MS

Objective: To separate, identify, and quantify the specific triacylglycerol isomer, 1,3-dilinoleoyl-2-oleoyl-glycerol.

Materials:

-

Extracted seed oil

-

Acetonitrile (ACN)

-

2-Propanol (IPA)

-

High-Performance Liquid Chromatography (HPLC) system

-

Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometer (MS)

-

C18 reversed-phase HPLC column

Protocol:

-

Sample Preparation: Prepare a dilute solution of the extracted seed oil in a suitable solvent mixture, such as acetonitrile/2-propanol (1:1, v/v).[2]

-

HPLC Separation:

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 2-Propanol

-

Gradient Elution: A typical gradient starts with a high percentage of acetonitrile and gradually increases the percentage of 2-propanol to elute the triacylglycerols based on their polarity and chain length.

-

Column: A C18 reversed-phase column is commonly used for the separation of triacylglycerols.

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 30°C) to ensure reproducible retention times.

-

-

APCI-MS Detection:

-

Interface the HPLC system with an APCI-MS detector.

-

Ionization Mode: Operate in positive ion mode. APCI is well-suited for the analysis of nonpolar molecules like triacylglycerols.

-

Mass Spectrometry Analysis: The mass spectrometer will detect the protonated molecules of the triacylglycerols and their characteristic fragment ions. For DLOG, the protonated molecule [M+H]⁺ will have an m/z corresponding to its molecular weight.

-

Isomer Differentiation: Positional isomers like 1,3-dilinoleoyl-2-oleoyl-glycerol (LOL) and 1,2-dilinoleoyl-3-oleoyl-glycerol (LLO) can be distinguished by the relative abundance of their diacylglycerol-like fragment ions in the mass spectrum. The loss of a fatty acid from the sn-1/3 position is generally more favorable than from the sn-2 position.

-

-

Quantification:

-

Create a calibration curve using a certified reference standard of 1,3-dilinoleoyl-2-oleoyl-glycerol.

-

Integrate the peak area of the corresponding analyte in the sample chromatogram.

-

Calculate the concentration of DLOG in the sample based on the calibration curve.

-

Signaling and Metabolic Pathways

Triacylglycerols, including 1,3-dilinoleoyl-2-oleoyl-glycerol, are primarily involved in energy storage and are central to the glycerolipid metabolism pathway.[3] They are synthesized from fatty acids and glycerol-3-phosphate and are broken down (hydrolyzed) to release fatty acids for energy when needed.[4][5]

While specific signaling roles for individual triacylglycerol molecules are not widely established, the metabolic intermediates in their synthesis and breakdown, such as diacylglycerols (DAGs) and lysophosphatidic acid, are known to act as signaling molecules in various cellular processes.[6]

Interestingly, a triglyceride with the same fatty acid composition as DLOG, 1,3-Linolein-2-Olein, has been reported to exhibit antileishmanial activity, inhibiting the growth of Leishmania parasites.[7] This suggests potential bioactivity for this specific molecular species beyond its role in energy metabolism.

Visualizations

Experimental Workflow for DLOG Analysis

References

- 1. caymanchem.com [caymanchem.com]

- 2. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of Triglycerides - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 6. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-Dilinoleoyl-2-Oleoyl-glycerol | CAS#:2190-22-9 | Chemsrc [chemsrc.com]

A Technical Guide to 1,3-Linolein-2-olein (CAS: 2190-22-9) for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-Linolein-2-olein, a specific triacylglycerol of interest to researchers in lipidomics and drug development. This document consolidates key information regarding its chemical identity, physicochemical properties, and biological activities, with a focus on its potential as an antileishmanial agent. Detailed experimental protocols and relevant biochemical pathways are also presented to support further investigation and application of this compound.

Chemical Identity and Synonyms

This compound is a triacylglycerol (TAG) with linoleic acid moieties at the sn-1 and sn-3 positions and an oleic acid moiety at the sn-2 position of the glycerol backbone.[1] Its unique structure dictates its physical and biological properties.

Synonyms: A variety of synonyms are used in literature and commercial listings, which include:

-

1,3-Di-(9Z,12Z-octadecadienoyl)-2-(9Z-octadecenoyl)-glycerol[2]

-

2-Oleo-1,3-dilinolein[2]

-

Glyceryl 1,3-dilinoleate 2-oleate[2]

-

Triglyceride LOL[2]

Physicochemical and Biological Data

This section summarizes the key quantitative data for this compound, including its molecular characteristics and biological activity.

| Parameter | Value | Reference |

| Molecular Formula | C₅₇H₁₀₀O₆ | [1][2] |

| Molecular Weight | 881.4 g/mol | [1][2] |

| Purity (typical) | >98% | [1] |

| Antileishmanial Activity (IC₅₀, Leishmania promastigotes) | 0.079 µg/mL | [3][4][5] |

| Antileishmanial Activity (IC₅₀, Leishmania amastigotes) | 40.03 µg/mL | [3][4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

General Protocol for Synthesis of 1,3-Disubstituted-2-Acylglycerols

Step 1: Synthesis of Fatty Acid Vinyl Ester (e.g., Vinyl Linoleate)

-

Combine linoleic acid and vinyl acetate.

-

The reaction is catalyzed by an appropriate enzyme, such as a lipase.

-

The mixture is incubated under specific temperature and time conditions to facilitate transvinylation.

-

The resulting vinyl linoleate is purified.

Step 2: Enzymatic Synthesis of 1,3-Dilinolein

-

React the purified vinyl linoleate with glycerol.

-

Use a sn-1,3 specific lipase, such as Novozym 435, as a catalyst.[6]

-

The reaction is typically carried out in a solvent-free system at a controlled temperature (e.g., 35°C) for several hours (e.g., 8 hours).[6]

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purify the resulting 1,3-dilinolein from the reaction mixture.

Step 3: Chemical Acylation to form this compound

-

React the purified 1,3-dilinolein with oleic acid.

-

This final step is a chemical esterification to acylate the free hydroxyl group at the sn-2 position.

-

The final product, this compound, is then purified to a high degree.

In Vitro Antileishmanial Activity Assay

The following protocols are standard methods for determining the inhibitory concentration (IC₅₀) of a compound against Leishmania parasites.

3.2.1. Promastigote Viability Assay

-

Culture Leishmania promastigotes (e.g., L. major or L. donovani) in appropriate culture medium to the mid-logarithmic growth phase.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, add serial dilutions of the test compound.

-

Add the promastigote suspension to each well at a final concentration of approximately 1 x 10⁵ parasites/well.[5]

-

Include wells with untreated parasites (negative control) and medium only (blank).

-

Incubate the plates at the appropriate temperature (e.g., 25°C) for 72 hours.[5]

-

Assess parasite viability using a colorimetric or fluorometric method, such as the resazurin reduction assay.[5] Add resazurin solution to each well and incubate for a further 4-24 hours.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the untreated control.

3.2.2. Intracellular Amastigote Viability Assay

-

Seed a suitable macrophage cell line (e.g., J774.A1 or RAW 264.7) in a 96-well plate and allow them to adhere.[4][7]

-

Infect the macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 15:1.[5]

-

Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Remove the non-phagocytosed parasites by washing.

-

Add fresh medium containing serial dilutions of this compound to the wells.

-

Incubate the plates for a further 72 hours.[5]

-

Assess the viability of the intracellular amastigotes. This can be done by lysing the macrophages and determining the number of viable amastigotes, or by using reporter gene-expressing parasites (e.g., luciferase-expressing Leishmania).[4]

-

Calculate the IC₅₀ value for the intracellular amastigotes.

Quantification by High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in a sample, such as a vegetable oil or a reaction mixture, can be achieved using non-aqueous reversed-phase HPLC.[8]

-

Sample Preparation: Dissolve the oil or lipid extract in a suitable solvent mixture, such as acetonitrile/2-propanol/hexane (2:2:1, v/v/v).[8]

-

Chromatographic System:

-

Detection:

-

Quantification: Create a calibration curve using a purified standard of this compound at various concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways and Biological Relevance

While direct signaling pathways for intact this compound are not well-defined, its metabolism and constituent fatty acids are known to be involved in significant cellular signaling cascades.

Triacylglycerol Metabolism

This compound, as a triacylglycerol, is a key molecule in energy storage and metabolism. Its synthesis and breakdown are tightly regulated processes.

Caption: The Kennedy pathway for triacylglycerol synthesis.

The breakdown of triacylglycerols, or lipolysis, releases fatty acids and glycerol, which can then be used for energy production or as signaling molecules.

Caption: The enzymatic cascade of triacylglycerol lipolysis.

Signaling Roles of Constituent Fatty Acids

The fatty acids released from the hydrolysis of this compound, namely linoleic acid and oleic acid, are known to activate various signaling pathways.

Linoleic acid, an omega-6 polyunsaturated fatty acid, has been shown to induce pro-inflammatory responses in vascular endothelial cells. This is mediated through the activation of the PI3K/Akt and ERK1/2 signaling pathways, leading to the activation of the transcription factor NF-κB.[12] High doses of linoleic acid have also been demonstrated to activate the JAK2-STAT3 signaling pathway, which is involved in cytokine production and lipogenesis.[13]

Caption: Signaling pathways activated by linoleic acid.

Oleic acid, a monounsaturated omega-9 fatty acid, can also influence signaling pathways, often with effects that counterbalance those of omega-6 fatty acids. For instance, both oleic and linoleic acids have been shown to affect lymphocyte proliferation through the MAP kinase and PI3K pathways.[14]

The diverse signaling roles of its constituent fatty acids suggest that the metabolic fate of this compound could have significant downstream effects on cellular function, inflammation, and immune responses. This highlights the importance of further research into the specific biological activities of this triacylglycerol, particularly in the context of its antileishmanial properties and its potential applications in drug development.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

- 4. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the antileishmanial effect of polyclonal antibodies and cationic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. holcapek.upce.cz [holcapek.upce.cz]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of lipid classes in oil by NP-HPLC-ELSD â Vitas Analytical Services [vitas.no]

- 11. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-Dose Linoleic Acid Activated JAK2-STAT3 Signaling Pathway Involved in Cytokine Production and Lipogenesis in Pancreatic Exocrine Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 1,3-Linolein-2-olein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 1,3-Linolein-2-olein, a triglyceride of significant interest in various research and development fields. This document summarizes its known physical and chemical characteristics, outlines detailed experimental protocols for their determination, and explores its biological activities, including its potential as an antileishmanial agent.

Core Physicochemical Properties

This compound, also known as 1,3-dilinoleoyl-2-oleoylglycerol, is a triacylglycerol containing two linoleic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position of the glycerol backbone.[1] Its specific structure imparts distinct physicochemical properties that are crucial for its behavior in both chemical and biological systems.

Quantitative Data Summary

| Property | Value | Source |

| Synonyms | 1,3-Dilinoleoyl-2-oleoyl glycerol, TG(18:2/18:1/18:2) | [1] |

| CAS Number | 2190-22-9 | [1] |

| Molecular Formula | C₅₇H₁₀₀O₆ | [1][2] |

| Molecular Weight | 881.4 g/mol | [1][2] |

| Physical State | Liquid at room temperature | [3] |

| Melting Point | Not available (Positional isomer 1,2-dilinoleoyl-3-oleoylglycerol: -14 °C) | [4] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in methyl acetate, DMF, and ethanol. | [1] |

Experimental Protocols

The following section details the methodologies for determining the key physicochemical properties of triglycerides like this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive and accurate method for determining the melting point and other thermal transitions of fats and oils.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile components. An empty sealed pan is used as a reference.

-

Instrument Calibration: Calibrate the DSC instrument using standard materials with known melting points, such as indium and tin, to ensure the accuracy of the temperature and heat flow measurements.

-

Thermal Program:

-

Equilibrate the sample at a temperature well above its expected melting point (e.g., 60 °C) for 10 minutes to erase any prior thermal history.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its expected crystallization point (e.g., -50 °C).

-

Hold the sample at this low temperature for a set period (e.g., 30 minutes) to ensure complete crystallization.

-

Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature above its melting point (e.g., 60 °C).

-

-

Data Analysis: The melting point is determined from the resulting thermogram. It can be reported as the onset temperature (the intersection of the baseline and the tangent of the melting peak) or the peak temperature of the melting endotherm.

Determination of Solubility by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for determining the solubility of a compound in various solvents.

Methodology:

-

System Preparation: An HPLC system equipped with a C18 reversed-phase column and a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) is used. The mobile phase is a mixture of solvents appropriate for eluting the triglyceride, such as a gradient of acetonitrile and isopropanol.

-

Standard Curve Generation: Prepare a series of standard solutions of this compound of known concentrations in a solvent in which it is freely soluble (e.g., methyl acetate). Inject these standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Saturated Solution Preparation: Prepare a suspension of an excess amount of this compound in the solvent of interest (e.g., water, ethanol, or a buffer solution).

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Sample Analysis: After equilibration, filter the suspension through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid. Dilute an aliquot of the clear, saturated filtrate with a suitable solvent and inject it into the HPLC system.

-

Concentration Determination: Determine the peak area of this compound in the sample chromatogram and use the standard curve to calculate its concentration in the saturated solution, which represents its solubility.

Determination of Density

The density of liquid triglycerides can be determined using a pycnometer or a digital density meter.

Methodology (using a pycnometer):

-

Pycnometer Calibration: Thoroughly clean and dry a pycnometer of a known volume. Weigh the empty pycnometer. Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature and weigh it again. The volume of the pycnometer can be calculated from the mass and density of the reference liquid.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with this compound at the same specific temperature.

-

Weighing: Weigh the pycnometer filled with the sample.

-

Density Calculation: The density of this compound is calculated by dividing the mass of the sample (weight of the filled pycnometer minus the weight of the empty pycnometer) by the calibrated volume of the pycnometer.

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of this compound as an antileishmanial agent. While the precise signaling pathways modulated by this specific triglyceride are still under investigation, the known mechanisms of other antileishmanial drugs provide a framework for its potential modes of action. These mechanisms often involve the disruption of the parasite's cellular processes or the modulation of the host's immune response.

Potential Antileishmanial Signaling Pathways

The following diagram illustrates a hypothetical signaling pathway for the antileishmanial activity of this compound, based on established mechanisms of similar compounds. This could involve interference with the parasite's lipid metabolism, induction of apoptosis-like cell death, and modulation of the host's immune signaling cascades.

Caption: Potential mechanisms of antileishmanial action of this compound.

This whitepaper provides a foundational understanding of the physicochemical properties of this compound. Further experimental validation is necessary to precisely determine all its physical constants and to fully elucidate its biological mechanisms of action. The provided protocols offer a starting point for researchers to conduct these critical investigations.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Dilinoleoyl-oleoyl-glycerol | C57H100O6 | CID 129724882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dioleoyl-2-palmitoylglycerol =99 1716-07-0 [sigmaaldrich.com]

- 4. Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-(9Z-octadecenoate) | C57H100O6 | CID 6015477 - PubChem [pubchem.ncbi.nlm.nih.gov]

1,3-dilinoleoyl-2-oleoyl-glycerol occurrence in vegetable oils

An In-depth Technical Guide on the Occurrence of 1,3-dilinoleoyl-2-oleoyl-glycerol in Vegetable Oils

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence of 1,3-dilinoleoyl-2-oleoyl-glycerol (OLL), a specific triacylglycerol, in various vegetable oils. This document details the quantitative data available in the scientific literature, outlines the experimental protocols used for its determination, and presents a visual workflow of the analytical process.

Introduction

1,3-dilinoleoyl-2-oleoyl-glycerol is a triacylglycerol (TAG) that contains linoleic acid (C18:2) at the sn-1 and sn-3 positions and oleic acid (C18:1) at the sn-2 position of the glycerol backbone.[1] The distribution of fatty acids on the glycerol backbone is a critical factor that influences the physical, chemical, and nutritional properties of vegetable oils. The isomeric form, 1(3),2-dilinoleoyl-3(1)-oleoyl glycerol (LLO), where oleic acid is at the sn-1 or sn-3 position, often coexists with OLL. The relative proportion of these isomers can vary significantly among different vegetable oils.[2]

Quantitative Occurrence of 1,3-dilinoleoyl-2-oleoyl-glycerol (OLL)

The concentration of OLL in vegetable oils is influenced by the genetic variety of the plant, growing conditions, and processing methods. The following table summarizes the quantitative data found in the literature for the relative content of OLL. It is important to note that much of the available data presents the content of OLL relative to its positional isomer, LLO.

| Vegetable Oil | Relative OLL Content (%) (OLL / (LLO + OLL)) | Analytical Method | Reference |

| Grape Seed Oil | 44.2 ± 2.6 | HPLC-APCI-MS | [2] |

| Sunflower Oil | 26.8 ± 3.2 | HPLC-APCI-MS | [2] |

| Pumpkin Seed Oil | 16.7 ± 4.6 | HPLC-APCI-MS | [2] |

| Soybean Oil | 15.9 ± 2.9 | HPLC-APCI-MS | [2] |

| Wheat Germ Oil | 13.9 ± 4.3 | HPLC-APCI-MS | [2] |

| Olive Oil | Practically 0% (contains nearly 100% LLO) | HPLC-APCI-MS | [2] |

Experimental Protocols for the Analysis of 1,3-dilinoleoyl-2-oleoyl-glycerol

The accurate quantification of OLL and its distinction from other TAG isomers requires sophisticated analytical techniques. The most common methods employed are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography (GC).

High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC-APCI-MS)

This is a powerful technique for the separation and identification of TAG isomers.

-

Sample Preparation: Vegetable oil samples are typically diluted in an appropriate solvent, such as a mixture of isopropanol and hexane, before injection.[1]

-

Chromatographic Separation:

-

Column: A non-polar column, such as a C18 reversed-phase column, is commonly used.

-

Mobile Phase: A gradient elution is often employed, starting with a higher polarity solvent mixture (e.g., acetonitrile/isopropanol) and gradually increasing the proportion of a less polar solvent (e.g., isopropanol/hexane) to elute the highly nonpolar TAGs.[3]

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) is well-suited for the analysis of nonpolar compounds like TAGs.[4]

-

Detection Mode: Analysis is typically performed in the positive ion mode.

-

Fragmentation Analysis: The key to distinguishing between OLL and LLO isomers lies in the analysis of the diacylglycerol fragment ions. The [M+H-RCOOH]+ ions are monitored. For OLL and LLO, the relevant fragment ions are [LL]+ (dilinoleoyl) and [LO]+ (linoleoyl-oleoyl). The relative abundance of these fragments allows for the quantification of the two isomers.[2]

-

High-Temperature Gas Chromatography-Flame Ionization Detection (HTGC-FID)

HTGC-FID is another established method for the analysis of TAGs.

-

Sample Preparation: Samples are typically diluted in a suitable solvent like hexane or isooctane. An internal standard may be added for quantitative analysis.

-

Chromatographic Separation:

-

Column: A high-temperature stable capillary column, often a short column with a thin film of a polarizable stationary phase, is required.[5]

-

Carrier Gas: Helium or hydrogen is used as the carrier gas.

-

Temperature Program: A temperature program is essential for eluting the high-boiling TAGs. The oven temperature is ramped up to a high final temperature, often exceeding 350°C.[6]

-

-

Detection:

-

Detector: A Flame Ionization Detector (FID) is commonly used for its robustness and linear response over a wide concentration range.[5]

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes to that of an internal standard.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of 1,3-dilinoleoyl-2-oleoyl-glycerol in vegetable oils.

Conclusion

The presence and relative abundance of 1,3-dilinoleoyl-2-oleoyl-glycerol are important characteristics of vegetable oils. Its accurate determination requires advanced analytical techniques such as HPLC-APCI-MS, which can effectively distinguish it from its positional isomers. The data presented in this guide provides a valuable resource for researchers and professionals in the fields of food science, nutrition, and drug development who are interested in the detailed lipid composition of vegetable oils. Further research is warranted to expand the quantitative data to a wider range of vegetable oils and to explore the potential physiological effects of specific triacylglycerol isomers.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Quantification of the ratio of positional isomer dilinoleoyl-oleoyl glycerols in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of Triacylglycerol Molecular Species in Edible Fats and Oils by Gas Chromatography-Flame Ionization Detector Using Correction Factors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of 1,3-Linolein-2-olein: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolism of 1,3-Linolein-2-olein, a structured triacylglycerol (TAG) of significant interest in nutritional and pharmaceutical research. We delve into the enzymatic digestion, intestinal absorption, cellular metabolism, and the signaling pathways modulated by its metabolic products. This document synthesizes current knowledge, presenting quantitative data in structured tables, detailing experimental protocols for in vitro and cell-based assays, and providing visual representations of key metabolic and signaling pathways to facilitate a deeper understanding of this complex lipid molecule.

Introduction

Structured triacylglycerols (sTAGs) are lipids that have been enzymatically or chemically modified to contain specific fatty acids at particular positions on the glycerol backbone. This targeted molecular structure can significantly influence their physicochemical properties and their metabolic fate, offering potential nutritional and therapeutic benefits over naturally occurring fats and oils. This compound, a TAG composed of two linoleic acid molecules at the sn-1 and sn-3 positions and an oleic acid molecule at the sn-2 position, is a subject of growing interest due to the distinct physiological roles of its constituent fatty acids. Understanding its metabolism is crucial for harnessing its potential in various applications, from functional foods to drug delivery systems.

Digestion and Absorption of this compound

The initial step in the metabolism of ingested this compound occurs in the gastrointestinal tract, primarily in the small intestine.

Emulsification and Enzymatic Hydrolysis

Upon entering the duodenum, this compound, like other dietary fats, is emulsified by bile salts. This process increases the surface area of the lipid droplets, making them accessible to pancreatic lipase. Pancreatic lipase is an sn-1,3 specific enzyme, meaning it preferentially hydrolyzes the ester bonds at the outer positions of the glycerol backbone.

In the case of this compound, pancreatic lipase will cleave the linoleic acid molecules from the sn-1 and sn-3 positions. This enzymatic action results in the formation of two molecules of free linoleic acid and one molecule of 2-oleoyl-monoacylglycerol (2-OMAG).

Table 1: Products of Pancreatic Lipase Digestion of this compound

| Substrate | Enzyme | Primary Products |

| This compound | Pancreatic Lipase | 2-Oleoyl-monoacylglycerol, Linoleic Acid (2 molecules) |

Micellar Solubilization and Intestinal Uptake

The resulting 2-OMAG and free linoleic acid, along with bile salts and phospholipids, form mixed micelles. These micelles facilitate the transport of these lipolytic products across the unstirred water layer to the apical membrane of the enterocytes, the absorptive cells of the small intestine.

The uptake of 2-OMAG and free fatty acids into the enterocyte is a complex process that is believed to involve both passive diffusion and protein-mediated transport. Studies on similar monoacylglycerols and fatty acids suggest that their uptake is a saturable process, indicative of the involvement of membrane transporters.

Intracellular Metabolism in the Enterocyte

Once inside the enterocyte, the absorbed 2-OMAG and linoleic acid are re-esterified back into triacylglycerols. This process primarily occurs in the endoplasmic reticulum via the monoacylglycerol acyltransferase (MGAT) and diacylglycerol acyltransferase (DGAT) pathways. The newly synthesized TAGs, along with cholesterol esters, phospholipids, and apolipoproteins (primarily ApoB-48), are then assembled into large lipoprotein particles called chylomicrons.

These chylomicrons are secreted from the basolateral membrane of the enterocyte into the lymphatic system, bypassing the portal circulation to the liver. They are then transported via the thoracic duct into the systemic circulation, where they deliver their lipid cargo to peripheral tissues.

Table 2: Quantitative Data on the Bioavailability of Structured Lipids (Proxy Data)

| Structured Lipid (Fatty Acid Composition) | Bioavailability (Lymphatic Recovery, %) | Animal Model | Reference |

| MLM type (Medium-Linoleic-Medium) | Higher than LML type | Rats | [1] |

| LML type (Linoleic-Medium-Linoleic) | Lower than MLM type | Rats | [1] |

Signaling Pathways Modulated by Metabolites of this compound

The metabolic products of this compound, namely 2-oleoyl-monoacylglycerol, linoleic acid, and oleic acid, are not merely metabolic intermediates but also act as signaling molecules that can influence various cellular processes.

Peroxisome Proliferator-Activated Receptors (PPARs)

Both oleic acid and linoleic acid, as well as their derivatives, are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism.

-

PPARα , predominantly expressed in the liver, heart, and skeletal muscle, is activated by fatty acids and promotes fatty acid oxidation.

-

PPARγ , highly expressed in adipose tissue, is a key regulator of adipogenesis and insulin sensitivity.

-

PPARδ , ubiquitously expressed, is also involved in fatty acid oxidation and energy homeostasis.

The activation of these PPARs by the metabolic products of this compound can lead to systemic effects on lipid metabolism, potentially influencing insulin sensitivity and inflammatory responses.

Other Signaling Pathways

Beyond PPARs, oleic acid and linoleic acid can influence a variety of other signaling cascades, including those involved in inflammation and cellular proliferation. For instance, linoleic acid can be a precursor for the synthesis of pro-inflammatory eicosanoids, while oleic acid is generally considered to have anti-inflammatory properties. 2-Oleoyl-monoacylglycerol has also been implicated in modulating cellular signaling pathways within the enterocyte.

Experimental Protocols

In Vitro Digestion Model

This protocol simulates the digestion of this compound in the gastrointestinal tract.

Materials:

-

This compound

-

Simulated Saliva Fluid (SSF)

-

Simulated Gastric Fluid (SGF) with pepsin

-

Simulated Intestinal Fluid (SIF) with pancreatin and bile salts

-

pH meter

-

Shaking water bath (37°C)

Procedure:

-

Oral Phase: Mix 1 g of this compound with 10 mL of SSF. Incubate at 37°C for 5 minutes with gentle agitation.

-

Gastric Phase: Add 20 mL of SGF to the oral phase mixture. Adjust pH to 3.0 with HCl. Incubate at 37°C for 2 hours with continuous agitation.

-

Intestinal Phase: Add 20 mL of SIF to the gastric chyme. Adjust pH to 7.0 with NaOH. Incubate at 37°C for 2 hours with continuous agitation.

-

Analysis: At the end of the intestinal phase, stop the reaction by adding a lipase inhibitor. Extract the lipids and analyze the composition of free fatty acids, mono-, di-, and triacylglycerols using HPLC or GC.

Caco-2 Cell Permeability Assay

This assay assesses the transport of the digestion products of this compound across an in vitro model of the intestinal epithelium.

Materials:

-

Caco-2 cells

-

Transwell® inserts

-

Digested this compound mixture (from 5.1)

-

Hank's Balanced Salt Solution (HBSS)

-

Scintillation counter or LC-MS for analysis

Procedure:

-

Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Transport Study:

-

Wash the Caco-2 monolayers with pre-warmed HBSS.

-

Add the digested this compound mixture (solubilized in a suitable vehicle) to the apical side of the Transwell®.

-

At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side.

-

-

Analysis: Quantify the amount of transported linoleic acid and 2-oleoyl-monoacylglycerol in the basolateral samples using a suitable analytical method. Calculate the apparent permeability coefficient (Papp).

Visualizations

Diagram 1: Metabolic Pathway of this compound

References

Thermal Characteristics of 1,3-Linolein-2-olein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal characteristics of 1,3-Linolein-2-olein (LLO), a specific triacylglycerol of interest in various scientific and industrial applications. Due to a lack of extensive publicly available experimental data for this specific lipid, this document synthesizes information from established analytical techniques for lipid analysis, and draws comparisons with structurally similar, well-characterized triacylglycerols. This guide details the standard experimental protocols for differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray diffraction (XRD) that are essential for characterizing the thermal properties of lipids like LLO. Furthermore, it presents expected thermal behaviors, including melting and crystallization profiles, polymorphism, and thermal stability, based on the known properties of its constituent fatty acids and analogous compounds. Visual diagrams are provided to illustrate experimental workflows and potential polymorphic transformations. This guide serves as a foundational resource for researchers initiating studies on this compound, providing both the theoretical framework and practical methodological considerations for its thermal analysis.

Introduction

This compound (LLO) is a triacylglycerol (TAG) containing two linoleic acid chains at the sn-1 and sn-3 positions and one oleic acid chain at the sn-2 position of the glycerol backbone. The arrangement and nature of these unsaturated fatty acids significantly influence the physical and chemical properties of the lipid, including its thermal behavior. Understanding the melting point, crystallization kinetics, polymorphic forms, and thermal stability of LLO is critical for its application in pharmaceuticals, food science, and material science, where these characteristics can impact product texture, stability, and bioavailability.

While specific experimental data for LLO is not abundant in peer-reviewed literature, its thermal properties can be inferred and systematically investigated using standard analytical techniques. This guide outlines the methodologies for such investigations and provides an informed projection of the expected thermal characteristics of LLO.

Predicted Thermal Characteristics of this compound

The thermal properties of a triacylglycerol are largely determined by the nature of its constituent fatty acids. Linoleic acid (18:2) and oleic acid (18:1) are both unsaturated fatty acids, which generally leads to lower melting points compared to their saturated counterparts. The presence of double bonds introduces kinks in the fatty acid chains, hindering the formation of a tightly packed, stable crystal lattice.

Based on the properties of similar triacylglycerols, the following table summarizes the anticipated thermal characteristics of this compound. It is important to note that these are estimated values and require experimental verification.

| Thermal Property | Expected Characteristic for this compound | Rationale/Comparison |

| Melting Behavior | Expected to have a low melting point, likely below 0°C. The melting process may occur over a range of temperatures, exhibiting complex endothermic transitions on a DSC thermogram. | Triacylglycerols rich in polyunsaturated fatty acids are typically liquid at room temperature. For comparison, triolein (OOO) melts at around -4°C. The presence of two linoleic acid residues may further lower the melting point. |

| Crystallization Behavior | Crystallization is expected to occur at sub-zero temperatures and may exhibit multiple exothermic events corresponding to the formation of different polymorphic forms. Supercooling is likely to be a significant factor. | The crystallization of unsaturated TAGs is often sluggish and complex. The rate of cooling will significantly influence the polymorphic form obtained. |

| Polymorphism | Likely to exhibit polymorphism, with the potential to form α, β', and β polymorphs. The transformation from less stable (α) to more stable (β', β) forms may be slow. | Polymorphism is a common characteristic of triacylglycerols. The specific polymorphic behavior is influenced by the fatty acid composition and arrangement. For instance, 1,3-distearoyl-2-linoleoyl-glycerol (SLS) has been shown to form sub-α, α, and γ forms.[1] |

| Thermal Stability | The onset of thermal decomposition is anticipated to be in the range of 200-300°C in an inert atmosphere, as determined by TGA. The presence of double bonds makes it susceptible to oxidation at elevated temperatures. | TGA analysis of various lipids shows decomposition typically begins above 200°C.[2] Unsaturated fatty acids are more prone to oxidation, which would lower the decomposition temperature in the presence of oxygen. |

Experimental Protocols for Thermal Analysis

The characterization of the thermal properties of this compound necessitates the use of several key analytical techniques. The following sections detail the standard experimental protocols for these methods.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for studying the melting and crystallization behavior of lipids by measuring the heat flow into or out of a sample as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the purified this compound sample (typically 3-10 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed. An empty, sealed aluminum pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.

-

Thermal Program:

-

Heating Scan (Melting Profile): The sample is cooled to a low temperature (e.g., -80°C) and then heated at a controlled rate (e.g., 5°C/min) to a temperature above its expected melting point (e.g., 50°C). The heat flow is recorded as a function of temperature. Endothermic peaks represent melting transitions.

-

Cooling Scan (Crystallization Profile): The sample is heated to a molten state (e.g., 50°C) to erase any thermal history, and then cooled at a controlled rate (e.g., 5°C/min) to a low temperature (e.g., -80°C). Exothermic peaks indicate crystallization events.

-

-

Data Analysis: The onset temperature, peak temperature (melting point), and enthalpy of fusion (ΔH) are determined from the endothermic peaks of the heating scan. The onset and peak temperatures of crystallization are determined from the exothermic peaks of the cooling scan.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of a material by measuring the change in mass as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation during the initial heating phase.

-

Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from this curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

X-ray Diffraction (XRD)

XRD is a powerful technique for identifying the polymorphic forms of crystalline lipids. Different polymorphs have distinct crystal lattice structures, which result in characteristic diffraction patterns.

Methodology:

-

Sample Preparation: The this compound sample is crystallized under controlled temperature conditions to obtain a specific polymorphic form. The crystalline sample is then placed on a sample holder.

-

Instrument Setup: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation) is typically used.

-

Data Collection: The sample is scanned over a range of 2θ angles (e.g., 2-40°) to obtain the diffraction pattern. The short-spacing (wide-angle) and long-spacing (small-angle) regions are of particular interest for identifying lipid polymorphs.

-

Data Analysis: The d-spacings are calculated from the positions of the diffraction peaks using Bragg's Law. The short-spacing values are characteristic of the sub-cell packing of the fatty acid chains and are used to identify the α (hexagonal), β' (orthorhombic), and β (triclinic) forms. The long-spacing values relate to the lamellar stacking of the molecules.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the typical workflow for the comprehensive thermal characterization of a lipid such as this compound.

References

The Genesis of 1,3-Linolein-2-olein: A Scientific Exploration of a Key Structured Triglyceride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Linolein-2-olein (LOL) is a specific structured triacylglycerol (TAG) characterized by two linoleic acid molecules esterified at the sn-1 and sn-3 positions of the glycerol backbone, and an oleic acid molecule at the sn-2 position. While not as extensively studied as some other structured lipids, its unique configuration has garnered interest, particularly in the context of nutrition and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and research pertaining to this compound, including detailed experimental protocols and an examination of its role in biological signaling pathways.

Discovery and History: A Tale Within the Broader Narrative of Structured Lipids

The history of this compound is intrinsically linked to the broader field of lipid chemistry and the development of structured triglycerides. While a singular "discovery" of this specific molecule is not well-documented, its existence was implicitly understood with the advancement of techniques to analyze the composition and structure of natural fats and oils.

Early research in the 20th century focused on identifying the fatty acid composition of various fats. As analytical methods evolved, scientists began to unravel the positional distribution of these fatty acids on the glycerol backbone, leading to the concept of specific triglyceride isomers. The term "structured lipid" emerged to describe triacylglycerols that have been modified to alter the fatty acid composition and/or their positional distribution through chemical or enzymatic processes.[1][2]

The impetus for creating structured lipids like LOL stemmed from the desire to produce fats with specific nutritional or physical properties. A significant area of research has been the development of human milk fat substitutes for infant formulas.[3] Human milk fat has a unique stereospecific structure, with a high proportion of palmitic acid at the sn-2 position and unsaturated fatty acids like oleic and linoleic acid at the sn-1 and sn-3 positions. This structure is believed to enhance fat and calcium absorption in infants.[4][5][6] Research into triglycerides like 1,3-dioleoyl-2-palmitoylglycerol (OPO), a major component of human milk fat, paved the way for the synthesis and investigation of other structured triglycerides, including LOL.[4][7][8]

The presence of 1,3-dilinoleoyl-2-oleoyl glycerol has been identified in various vegetable oils, including grape seed, pumpkin seed, soybean, sunflower, and wheat germ oils, with the highest concentration found in grape seed oil.[9]

Physicochemical Properties and Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 2190-22-9 | [9] |

| Molecular Formula | C₅₇H₁₀₀O₆ | [9] |

| Molecular Weight | 881.4 g/mol | [9] |

| Purity | ≥98% (as a commercial standard) | [9] |

| Formulation | Typically a solution in methyl acetate | [9] |

| Solubility | Soluble in DMF (10 mg/ml) and Ethanol (10 mg/ml) | [9] |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not abundantly available in the literature. However, the methodologies used for the synthesis and analysis of other structured triglycerides, particularly those with similar fatty acid compositions, can be readily adapted.

Enzymatic Synthesis of this compound (Adapted Protocol)

This protocol is based on the enzymatic acidolysis method used for synthesizing other structured lipids.[10][11]

Materials:

-

2-Oleoylglycerol (monoolein)

-

Linoleic acid

-

Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

-

Solvent (e.g., hexane, or solvent-free system)

-

Molecular sieves (for solvent-free systems)

-

Shaking incubator or stirred-tank reactor

Procedure:

-

Substrate Preparation: Prepare a mixture of 2-oleoylglycerol and linoleic acid in a desired molar ratio (e.g., 1:2 to 1:12). For a solvent-free system, the reactants are mixed directly. For a solvent-based system, dissolve the substrates in hexane.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5% and 10% (w/w) of the total substrates.

-

Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 45-75°C) with constant agitation for a specified duration (e.g., 4-24 hours).[11] The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the composition.

-

Enzyme Removal: After the reaction, separate the immobilized lipase from the product mixture by filtration or centrifugation. The enzyme can often be reused.

-

Purification: The product mixture will contain unreacted substrates, byproducts (diacylglycerols), and the desired this compound. Purification can be achieved through techniques such as:

Analytical Methods for Quantification and Characterization

1. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying different triacylglycerol isomers.[12][13]

-

Column: C18 or C30 column.

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and another organic solvent like 2-propanol or dichloromethane.[12]

-

Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[14]

-

Principle: Separation is based on the partition coefficient of the triglycerides, which is influenced by the chain length and degree of unsaturation of the fatty acids. In RP-HPLC, isomers with unsaturated fatty acids at the sn-1 or sn-3 positions are generally retained more strongly than their sn-2 counterparts.[12]

2. Gas Chromatography (GC)

GC is used to determine the fatty acid composition of the synthesized triglyceride.

-

Sample Preparation: The triacylglycerol is first transesterified to fatty acid methyl esters (FAMEs) using a reagent like sodium methoxide.

-

Column: A polar capillary column (e.g., FFAP).

-

Detection: Flame Ionization Detector (FID).

-

Quantification: The relative amounts of each fatty acid are determined by comparing the peak areas to those of known standards.

3. Mass Spectrometry (MS)

MS coupled with a chromatographic technique (HPLC-MS or GC-MS) provides detailed structural information.

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for HPLC-MS.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to determine the position of the fatty acids on the glycerol backbone by analyzing the fragmentation patterns of the parent ion.

Biological Activities and Signaling Pathways

The biological effects of this compound are not extensively characterized, but research on similar structured lipids and the constituent fatty acids provides insights into its potential roles.

Nutritional Significance in Infant Formula

The primary area of interest for structured triglycerides like LOL is in infant nutrition. The specific positioning of unsaturated fatty acids at the sn-1 and sn-3 positions and a different fatty acid at the sn-2 position mimics the structure of some triglycerides found in human milk. This structure is thought to facilitate the action of pancreatic lipase, which preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions, leading to the formation of a 2-monoacylglycerol and free fatty acids. This process is believed to enhance the absorption of both the fatty acids and minerals like calcium.[5][6]

Antileishmanial Activity

One study has reported that this compound exhibits antileishmanial activity, inhibiting the growth of Leishmania promastigotes and amastigotes.[15] This finding suggests a potential therapeutic application that warrants further investigation.

General Triacylglycerol Signaling

While specific signaling pathways directly activated by this compound have not been elucidated, it is understood that triacylglycerol metabolism produces intermediates that are key signaling molecules.[16][17] The synthesis and degradation of TAGs generate molecules like lysophosphatidic acid (LPA), phosphatidic acid (PA), and diacylglycerol (DAG), which can activate or inhibit various signaling pathways.[16][17] These pathways can influence a wide range of cellular processes, including gene expression, cell proliferation, and inflammation.[18]

For instance, DAG is a well-known activator of protein kinase C (PKC) isoforms. The fatty acids released from TAG hydrolysis, linoleic acid and oleic acid, can also act as signaling molecules, for example, by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism.[17]

Visualizations

General Workflow for Enzymatic Synthesis of this compound

References

- 1. Structured Lipids: An Overview and Comments on Performance Enhancement Potential - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Enzymatic synthesis of structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of 1,3-Dioleoyl-2-palmitoylglycerol on Intestine Structural and Functional Development in Early Life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation and characterization of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 1,3-Dilinoleoyl-2-Oleoyl-glycerol | CAS#:2190-22-9 | Chemsrc [chemsrc.com]

- 16. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sinobiological.com [sinobiological.com]

- 18. Dietary triglycerides as signaling molecules that influence reward and motivation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1,3-dilinoleoyl-2-oleoyl-glycerol for Research Applications

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dilinoleoyl-2-oleoyl-glycerol (LOLO) is a structured triacylglycerol (TAG) containing linoleic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position of the glycerol backbone. As a specific TAG isomer, LOLO is a valuable tool for a variety of research applications, from nutritional studies to drug delivery development. Its defined structure allows for the investigation of the metabolic fate and physiological effects of specific fatty acid positioning within a triglyceride molecule. This document provides detailed protocols for the enzymatic synthesis of LOLO, methods for its purification and characterization, and an overview of its research applications.

Research Applications

-

Nutritional and Metabolic Studies: The specific arrangement of fatty acids in LOLO is crucial for studying lipid metabolism. Research has shown that the stereospecific positioning of fatty acids on the glycerol backbone influences their digestion, absorption, and subsequent metabolic pathways.[1][2][3] LOLO can be used to investigate the differential effects of linoleic and oleic acid when present in specific positions within a triglyceride, contributing to a deeper understanding of the nutritional implications of dietary fats.

-

Analytical Standard: Pure LOLO serves as an essential analytical standard for the accurate identification and quantification of this specific TAG isomer in complex lipid mixtures, such as vegetable oils.[4] Its presence has been noted in various natural sources, including grape seed, pumpkin seed, soybean, and sunflower oils.[4]

-

Drug Delivery Systems: Structured triglycerides are explored as components of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles.[5][6][7] The physicochemical properties of LOLO, including its melting point and enzymatic susceptibility, can be leveraged to design novel formulations for the targeted and controlled release of therapeutic agents.

-

Pharmacological Research: 1,3-dilinoleoyl-2-oleoyl-glycerol has demonstrated antileishmanial activity, inhibiting the growth of Leishmania parasites. This finding opens avenues for its investigation as a potential therapeutic agent or as a lead compound in the development of new antiprotozoal drugs.

Synthesis of 1,3-dilinoleoyl-2-oleoyl-glycerol

The synthesis of LOLO is most effectively achieved through enzymatic methods, which offer high regioselectivity and milder reaction conditions compared to chemical synthesis. The following protocols are based on established methods for the synthesis of analogous structured triacylglycerols.[8][9]

Key Synthesis Strategies

Two primary enzymatic strategies can be employed for the synthesis of LOLO:

-

One-Step Acidolysis: This method involves the direct enzymatic exchange of fatty acids at the sn-1 and sn-3 positions of a starting triacylglycerol, such as triolein, with an excess of linoleic acid. A 1,3-specific lipase is used to catalyze this reaction.

-

Two-Step Chemoenzymatic Synthesis: This approach first involves the synthesis of 2-oleoyl-glycerol (2-monoolein), which is then chemically acylated with linoleic acid at the sn-1 and sn-3 positions.

Visualizing the Synthesis Workflow

Caption: Workflow for the Synthesis of 1,3-dilinoleoyl-2-oleoyl-glycerol.

Experimental Protocols

Protocol 1: One-Step Enzymatic Acidolysis

This protocol describes the synthesis of LOLO via the acidolysis of triolein with linoleic acid, catalyzed by a 1,3-specific immobilized lipase.

Materials:

-

Triolein (≥99%)

-

Linoleic Acid (≥99%)

-

Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM or Novozym 435)

-

n-Hexane (optional, for solvent-based reaction)

-

Sodium hydroxide solution (0.5 M in ethanol)

-

Diatomaceous earth (Celite)

-

Acetone

Procedure:

-

Reaction Setup: In a round-bottom flask, combine triolein and linoleic acid in a molar ratio of 1:2 to 1:12. For a solvent-free system, proceed directly. For a solvent-based system, add n-hexane.

-

Enzymatic Reaction: Add the immobilized lipase (typically 5-10% by weight of the total substrates). The reaction mixture is incubated at a controlled temperature (e.g., 60-75°C) with continuous stirring for 4-24 hours.

-

Enzyme Removal: After the reaction, filter the mixture to remove the immobilized enzyme. The enzyme can be washed with hexane and reused.

-

Purification:

-

Molecular Distillation: To remove the excess free fatty acids, the crude product is subjected to short-path molecular distillation.

-